molecular formula C8H10BrNO B1401352 (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL CAS No. 209963-04-2

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL

Cat. No. B1401352
M. Wt: 216.07 g/mol
InChI Key: NWQRKZFQSCBVEY-QMMMGPOBSA-N
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Description

“(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL” is a chemical compound with the molecular formula C8H10BrNO. It is also known by other names such as 2-amino-1-(3-bromophenyl)ethan-1-ol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL” include a molecular weight of 201.06 g/mol . It is a liquid with a yellow color . Its boiling point is 110°C .

Scientific Research Applications

Brominated Flame Retardants (BFRs)

BFRs, including substances similar in structure to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, are extensively used in reducing the flammability of materials. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments. It emphasizes the necessity for further research to understand their environmental fate, toxicity, and occurrence in different matrices such as indoor air, dust, consumer goods, and food. The study also underlines the significant knowledge gaps and the need for optimized analytical methods to monitor these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Pollution and Toxicity

BFRs, including compounds structurally related to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, are recognized as persistent environmental pollutants. Huang Zhu-yin's (2014) review addresses the sources, environmental levels, and toxicological effects of brominated flame retardants like PBDEs, TBBPA, HBCD, and DBDPE. This comprehensive review suggests the need for measures to mitigate the potential harmful impact of BFRs on humans due to their environmental persistence, bioaccumulation, and potential for long-range transport (Huang Zhu-yin, 2014).

Analytical and Synthetic Chemistry

The synthesis and analytical detection of substances structurally related to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL are critical in various fields, including pharmaceuticals and material sciences. Qiu et al. (2009) present a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with similar halogenated characteristics. This synthesis is significant for the manufacture of materials like flurbiprofen, showcasing the industrial relevance of such compounds (Qiu, Gu, Zhang, & Xu, 2009).

Mushroom-like Flavor Characterization

While not directly related to (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL, the study of compounds contributing to flavor, such as 1-Octen-3-ol in Melittis melissophyllum L., highlights the diverse applications of organic chemistry in flavor and fragrance industries. This review by Maggi, Papa, and Vittori (2012) exemplifies the importance of such compounds in developing natural flavors for economic and culinary purposes (Maggi, Papa, & Vittori, 2012).

properties

IUPAC Name

(2R)-2-amino-2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRKZFQSCBVEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-phenyl)-oxirane (2.5 g, 12.6 mmol) in CH2Cl2 (20 mL) was added azidotrimethylsilane (2.5 mL, 18.84 mmol), followed by aluminium isopropoxide (256 mg, 1.26 mmol). The reaction mixture was stirred at room temperature for 18 h. Sodium potassium tartrate 1M (30 mL) was added, the aqueous layer was extracted with CH2Cl2, and the organic layers were dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the crude compound is purified by flash chromatography (10% EtOAc/Hex) to provide 2-azido-2-(3-bromo-phenyl)-ethanol (876 mg, 29%). To a solution of 2-azido-2-(3-bromo-phenyl)-ethanol (876 mg) in THF (10 mL) was added polymer supported triphenylphosphine (3 mmol/g) (2 g, 6 mmol), and the mixture was heated to 60° C. for 30 min. The polymer was then filtered and washed with CH2Cl2. The polymer was suspended in THF (20 mL) and concentrated NH4OH (10 mL) was added, and this mixture was agitated for 24 h. The polymer was filtered and the liquid phase was evaporated in vacuo to afford the title compound (110 mg, 14%).
Name
2-azido-2-(3-bromo-phenyl)-ethanol
Quantity
876 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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